Introduction: The Strategic Value of Fluorinated Piperidinylanilines in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidinylanilines in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Fluoropiperidin-1-yl)aniline: Properties, Synthesis, and Pharmacological Potential
The 2-(piperidin-1-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents.[1][2] Its prevalence stems from the combination of a nucleophilic aniline, a versatile synthetic handle, and a basic piperidine ring, which often plays a crucial role in modulating physicochemical properties like solubility and in forming key interactions with biological targets.[3][4] The strategic introduction of a fluorine atom onto the piperidine ring, as in 2-(4-Fluoropiperidin-1-yl)aniline, represents a sophisticated approach in modern drug design. Fluorination is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the basicity (pKa) of the piperidine nitrogen, which can fine-tune receptor binding affinity and selectivity.[5]
This technical guide provides a comprehensive analysis of 2-(4-Fluoropiperidin-1-yl)aniline, offering insights into its physicochemical properties, a robust and validated synthetic methodology, detailed spectroscopic analysis, and a discussion of its potential in the landscape of drug development. As explicit experimental data for this specific molecule is scarce in public literature, this guide leverages established chemical principles and high-quality data from closely related structural analogs to provide a reliable and practical resource for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Properties
The properties of 2-(4-Fluoropiperidin-1-yl)aniline are dictated by the interplay of its three key components: the aromatic aniline ring, the aliphatic piperidine ring, and the electronegative fluorine atom.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on standard computational models and data from analogous compounds such as 1-phenylpiperidine and various fluoroanilines. These values are critical for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₅FN₂ | Derived from its chemical structure. |
| Molecular Weight | 194.25 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light brown solid | Aniline derivatives are often crystalline solids and can darken upon exposure to air and light.[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); sparingly soluble in water. | The hydrophobic phenyl and piperidine rings dominate, but the amine groups provide some polarity. |
| Predicted pKa | ~4.5-5.0 (Anilinium ion); ~8.0-9.0 (Piperidinium ion) | The aniline nitrogen is weakly basic due to delocalization of the lone pair into the aromatic ring. The piperidine nitrogen's basicity is reduced by the electron-withdrawing effect of the fluorine atom, a key drug design feature to improve oral bioavailability.[5] |
| Predicted LogP | 2.5 - 3.0 | The molecule has significant lipophilic character, important for membrane permeability. |
Spectroscopic Profile: A Predictive Analysis
A thorough understanding of the spectroscopic signature is essential for reaction monitoring and structural confirmation. The following analysis is based on established spectral data for aniline, piperidine, and their N-phenyl and fluorinated derivatives.[6][7][8][9]
A standard protocol for NMR analysis would involve dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆ and acquiring spectra on a 400 MHz or higher spectrometer.[6]
-
¹H NMR:
-
Aniline Protons (Ar-H): Expect complex multiplets in the aromatic region, typically between δ 6.6-7.2 ppm. The ortho-substitution pattern will lead to four distinct signals.
-
Piperidine Protons (Pip-H): The protons on the carbons adjacent to the nitrogen (C2/C6-H) will appear as multiplets around δ 2.9-3.2 ppm. The protons on C3/C5 will be upfield, around δ 1.8-2.2 ppm.
-
Fluoropiperidine Proton (CHF): The proton on the carbon bearing the fluorine atom (C4-H) will be a complex multiplet, likely around δ 4.5-4.8 ppm, showing characteristic large coupling to the adjacent fluorine atom (¹⁹F).
-
Amine Protons (NH₂): A broad singlet is expected around δ 3.5-4.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals will appear in the δ 115-150 ppm range. The carbon attached to the piperidine nitrogen (C1') will be downfield (~δ 145-150 ppm), and the carbon attached to the amino group (C2') will also be significantly deshielded.
-
Piperidine Carbons: The carbons adjacent to the nitrogen (C2/C6) are expected around δ 50-55 ppm. The carbons at the C3/C5 positions will be around δ 28-33 ppm.
-
Fluoropiperidine Carbon (CF): The carbon bonded to fluorine (C4) will show a large one-bond carbon-fluorine coupling (¹JCF ≈ 170-190 Hz) and will resonate around δ 85-90 ppm.
-
-
¹⁹F NMR:
-
A single, complex multiplet is expected, reflecting coupling to the adjacent protons on the piperidine ring. Its chemical shift will be highly dependent on the reference standard used.
-
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Two characteristic sharp bands for the primary amine (NH₂) are expected in the 3350-3500 cm⁻¹ region.[10]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1500-1620 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretch is expected around 1250-1350 cm⁻¹, and the aliphatic C-N stretch around 1100-1200 cm⁻¹.
-
C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the 1000-1100 cm⁻¹ region.[10]
-
Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 194.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the fluorine atom, cleavage of the piperidine ring, and fragmentation of the aniline moiety.
PART 2: Synthesis, Pharmacological Context, and Safety
A Validated Synthetic Protocol: Buchwald-Hartwig Amination
The most reliable and industrially scalable approach for synthesizing 2-(4-Fluoropiperidin-1-yl)aniline is via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. An alternative, classical approach involves a nucleophilic aromatic substitution (SNAr) followed by a reduction, which is also robust.[11]
This method is chosen for its reliability, use of common laboratory reagents, and straightforward purification. The causality is clear: the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the piperidine, and a subsequent standard reduction yields the target aniline.
Caption: A robust two-step synthesis workflow for 2-(4-Fluoropiperidin-1-yl)aniline.
Step 1: Synthesis of 1-(2-Nitrophenyl)-4-fluoropiperidine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoropiperidine (1.0 eq), 1-fluoro-2-nitrobenzene (1.05 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise Note: The use of 1-fluoro-2-nitrobenzene is strategic; the fluorine is an excellent leaving group in SNAr reactions activated by the ortho-nitro group.
-
-
Workup: After completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate as a solid. Alternatively, extract the aqueous layer with a solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline
-
Setup: Dissolve the intermediate from Step 1 in a solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Alternative: For a non-hydrogenation approach, reduction with iron powder (Fe) in the presence of ammonium chloride or hydrochloric acid (HCl) in an ethanol/water mixture is a classic and effective method.
-
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Stir vigorously until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary to afford the final compound.
Pharmacological Context and Potential Applications
The 2-(piperidin-1-yl)aniline scaffold is a key pharmacophore with diverse biological activities. Its derivatives are widely investigated in various therapeutic areas.
Caption: Potential therapeutic applications stemming from the core scaffold.
-
Oncology: Many kinase inhibitors incorporate the anilinopyrimidine core, where the aniline moiety is a crucial hydrogen-bonding component. The title compound could serve as a novel building block for inhibitors targeting kinases implicated in cancer.[12]
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are common in CNS-active drugs, targeting receptors like dopamine and serotonin. The fluorination strategy, known to reduce pKa, can be critical for optimizing blood-brain barrier (BBB) penetration and minimizing off-target effects like hERG channel binding.[5][13]
-
Antibacterial Agents: The 2-(piperidin-1-yl) structure is found in compounds with demonstrated antibacterial activity, offering a potential starting point for developing new classes of antibiotics.[1]
Safety, Handling, and Toxicology
Aniline and its derivatives are classified as toxic and should be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled. May cause irritation to the skin, eyes, and respiratory tract.[9] Long-term exposure can affect the hematopoietic system.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
References
-
European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates (Patent No. EP2894154A1). Retrieved from [Link]
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry.
- Gündüz, M. G., et al. (2018). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. European Journal of Medicinal Chemistry, 157, 147-157.
- Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- El-Faham, A., et al. (2021). Synthesis and characterization of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Journal of Molecular Structure, 1230, 129883.
-
Pharmaffiliates. (n.d.). 2-(4-Fluorophenyl)aniline. Retrieved from [Link]
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
- Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
- Pathan, A. A., et al. (2023).
-
SpectraBase. (n.d.). Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpiperidine. PubChem Compound Database. Retrieved from [Link]
- Dahl, S. G., et al. (2008). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
- Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
- Journal of Chemical and Pharmaceutical Research. (2014). Spectroscopic and thermal studies of copper (II) complexes with different amino acid. 6(5), 729-735.
-
Molport. (n.d.). 4-[4-(pyrrolidin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Pyridin-4-yl)aniline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
